4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride
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Overview
Description
4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride: is a chemical compound with the molecular formula C₅H₆N₄·3HCl and a molecular weight of 231.51 . It is commonly used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride typically involves the reaction of 4-Amino-2-methylpyrazole-3-carbonitrile with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its trihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in the preparation of heterocyclic compounds and other derivatives .
Biology: The compound is used in biological research to study enzyme inhibitors and activators. It serves as a reference material in various biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Similar in structure but differs in the position of the amino and methyl groups.
2-Amino-3-methylpyrazole-4-carbonitrile: Another related compound with variations in the position of functional groups.
Uniqueness: 4-Amino-2-methylpyrazole-3-carbonitrile Trihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C5H9Cl3N4 |
---|---|
Molecular Weight |
231.5 g/mol |
IUPAC Name |
4-amino-2-methylpyrazole-3-carbonitrile;trihydrochloride |
InChI |
InChI=1S/C5H6N4.3ClH/c1-9-5(2-6)4(7)3-8-9;;;/h3H,7H2,1H3;3*1H |
InChI Key |
CMWFBLVMKCQZQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C#N.Cl.Cl.Cl |
Origin of Product |
United States |
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